Factor F430

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

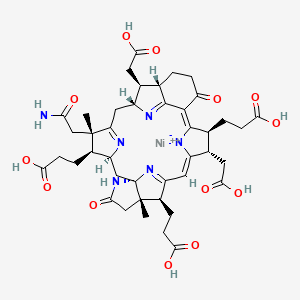

Factor F430, also known as this compound, is a useful research compound. Its molecular formula is C42H51N6NiO13+ and its molecular weight is 906.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Reductive Cleavage of S-CH3 Bond in Coenzyme M

The rate-determining step involves F430-assisted cleavage of the 477 kJ/mol-strong H3C–S bond in coenzyme M:

Reaction :

H3C SCoM+NiI−F430→CH3⋅+NiII−S−+CoM

-

Transition state stabilization : F430 forms a highly covalent Ni–S bond (bond order ≈ 0.8) at the transition state, lowering the activation barrier to 20 kcal/mol compared to precursors (25–32 kcal/mol) .

-

Electronic effects : Spin-polarized α/β molecular orbitals enable partial thiyl radical character on sulfur, facilitating bond cleavage .

Hydrogen Atom Abstraction from Coenzyme B

The transient methyl radical abstracts a hydrogen atom from CoB-SH:

Reaction :

CH3⋅+CoB SH→CH4+CoB S⋅

-

Pro-reactive motion : The transition state exhibits a 1.7 Å CH3···H–S distance, with 80% of the imaginary vibrational mode directed toward H–S bond cleavage .

-

Radical avoidance : Tight coupling between CH3 formation and H-atom transfer minimizes free radical lifetime (<1 ps) .

Formation of CoB-S-S-CoM Disulfide

Radical recombination yields the heterodisulfide:

Reaction :

CoB S⋅+CoM→CoB S S CoM

Redox Potential and Catalytic Efficiency

F430’s catalytic proficiency stems from an evolutionary balance between redox potential (E°) and Ni–S bond strength:

| Biosynthetic Stage | Model | E° (V vs SHE) | ΔG≠ (kcal/mol) | Ni–S Bond Order |

|---|---|---|---|---|

| Early precursor | A | −1.82 | 32 | 0.55 |

| Intermediate | B | −1.65 | 28 | 0.62 |

| Intermediate | C | −1.41 | 25 | 0.68 |

| Late precursor | D | −1.23 | 22 | 0.75 |

| Native F430 | E | −0.98 | 20 | 0.81 |

Key trends:

-

Inverse E°-reactivity relationship : Despite being the weakest reductant (highest E°), F430 (model E) achieves the lowest barrier due to enhanced Ni–S covalency .

-

Thermodynamic override : The unfavorable redox potential (ΔG°ET = +12 kcal/mol) is outweighed by a larger Ni–S bond stabilization (ΔG°Ni–S = −19 kcal/mol) .

Evolutionary Optimization of F430

Biosynthetic modifications to F430’s macrocyclic ring tune electronic structure:

-

Ligand rigidity : Expanded tetrapyrrole conjugation in F430 increases metal-ligand covalency by 40% versus precursor A .

-

Steric matching : Precise spatial alignment of Ni with substrate sulfur reduces reorganization energy by 8 kcal/mol .

This redox-orthogonal optimization strategy enables F430 to achieve a catalytic proficiency (kcat/KM = 10⁷ M⁻¹s⁻¹) unmatched by its biosynthetic ancestors .

Propiedades

Fórmula molecular |

C42H51N6NiO13+ |

|---|---|

Peso molecular |

906.6 g/mol |

Nombre IUPAC |

3-[(1R,3S,4S,5S,8R,11S,15E,17S,18S,19Z,22S,23S,29S)-5-(2-amino-2-oxoethyl)-4,22-bis(2-carboxyethyl)-18,29-bis(carboxymethyl)-5,23-dimethyl-14,25-dioxo-9,26,27,30-tetraza-28-azanidaheptacyclo[19.5.1.13,6.18,11.116,19.01,23.010,15]triaconta-6(30),9,15,19,21(27)-pentaen-17-yl]propanoic acid;nickel(2+) |

InChI |

InChI=1S/C42H52N6O13.Ni/c1-40(16-30(43)50)22(5-9-33(54)55)27-15-42-41(2,17-31(51)48-42)23(6-10-34(56)57)26(47-42)13-24-20(11-35(58)59)19(4-8-32(52)53)39(45-24)37-28(49)7-3-18-21(12-36(60)61)25(46-38(18)37)14-29(40)44-27;/h13,18-23,25,27H,3-12,14-17H2,1-2H3,(H9,43,45,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61);/q;+2/p-1/t18-,19-,20-,21-,22+,23+,25+,27-,40-,41-,42-;/m0./s1 |

Clave InChI |

XLFIRMYGVLUNOY-SXMZNAGASA-M |

SMILES isomérico |

C[C@@]12CC(=O)N[C@@]13C[C@H]4[C@H]([C@](C(=N4)C[C@@H]5[C@H]([C@@H]6CCC(=O)/C(=C/7\[C@H]([C@@H](/C(=C/C(=N3)[C@H]2CCC(=O)O)/[N-]7)CC(=O)O)CCC(=O)O)/C6=N5)CC(=O)O)(C)CC(=O)N)CCC(=O)O.[Ni+2] |

SMILES canónico |

CC12CC(=O)NC13CC4C(C(C(=N4)CC5C(C6CCC(=O)C(=C7C(C(C(=CC(=N3)C2CCC(=O)O)[N-]7)CC(=O)O)CCC(=O)O)C6=N5)CC(=O)O)(C)CC(=O)N)CCC(=O)O.[Ni+2] |

Sinónimos |

coenzyme F430 CoF430 F(430) factor F430 factors F430 nickel porphinoid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.